molecular formula C14H17NO3 B5912223 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No. B5912223
M. Wt: 247.29 g/mol
InChI Key: MJEVBCZXAOTUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can reduce inflammation and oxidative stress in cells. It can also induce apoptosis (cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one in lab experiments is its versatility. It can be used as a fluorescent probe, an anti-inflammatory agent, an antioxidant, and an anticancer agent. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand its fluorescent properties and its potential applications as a biosensor.

Synthesis Methods

The synthesis of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It can also act as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, it has been studied for its potential applications in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-9-7-13(17)18-14-10(9)5-6-12(16)11(14)8-15(2)3/h5-7,16H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEVBCZXAOTUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one

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